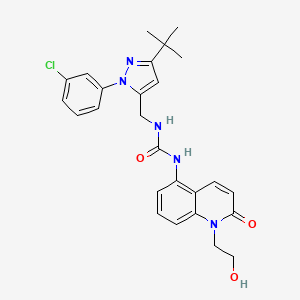
TRPV1 antagonist 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRPV1 antagonist 6 is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, low pH, and capsaicin, the active component in chili peppers. TRPV1 antagonists are of significant interest in the field of pain management, as they have the potential to alleviate chronic pain by blocking the TRPV1 channel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRPV1 antagonist 6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of halogenated precursors, which are then subjected to various chemical transformations such as halogenation, amination, and coupling reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
TRPV1 antagonist 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
TRPV1 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPV1 channel and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of TRPV1 in biological systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
TRPV1 antagonist 6 exerts its effects by binding to the TRPV1 channel and inhibiting its activity. This prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the activation of pain pathways. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in the channel’s activation by various stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to TRPV1 antagonist 6 include:
Capsazepine: The first competitive antagonist of TRPV1.
AMG9810: A cinnamide derivative that blocks TRPV1 activation by capsaicin, heat, and protons.
Iodoresiniferatoxin: A halogenated derivative of resiniferatoxin with high affinity for TRPV1.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C26H28ClN5O3 |
|---|---|
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
1-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-[1-(2-hydroxyethyl)-2-oxoquinolin-5-yl]urea |
InChI |
InChI=1S/C26H28ClN5O3/c1-26(2,3)23-15-19(32(30-23)18-7-4-6-17(27)14-18)16-28-25(35)29-21-8-5-9-22-20(21)10-11-24(34)31(22)12-13-33/h4-11,14-15,33H,12-13,16H2,1-3H3,(H2,28,29,35) |
Clé InChI |
NKIMMNNZVGRQTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)CNC(=O)NC2=C3C=CC(=O)N(C3=CC=C2)CCO)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


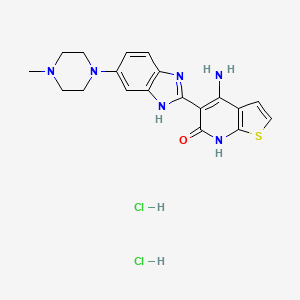
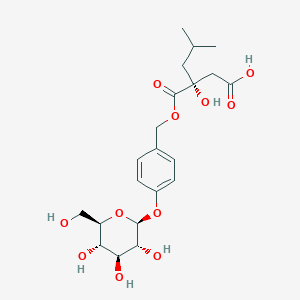
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
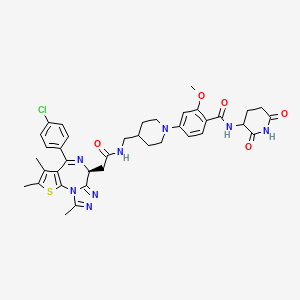
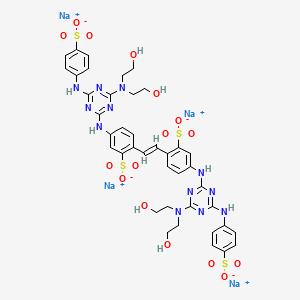

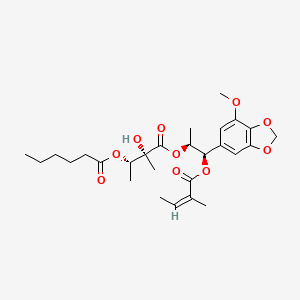

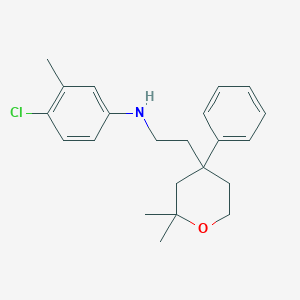

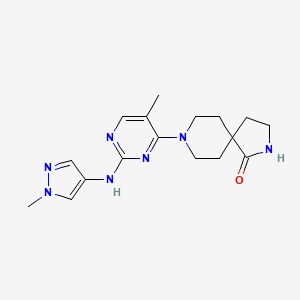
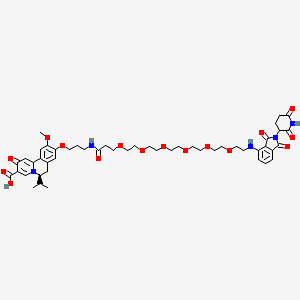
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
